5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid
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Overview
Description
5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid is a compound with the molecular formula C11H9N5O3 and a molecular weight of 259.22 g/mol It is a derivative of purine and furan, combining the structural features of both these heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate purine and furan derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the purine or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s purine moiety makes it a potential candidate for studying nucleotide analogs and their interactions with enzymes and nucleic acids.
Medicine: It may have potential as an antiviral or anticancer agent, given the biological activity of many purine derivatives.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with biological processes such as DNA replication or protein synthesis. The furan ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(6-Amino-9H-purin-9-yl)methanol: This compound shares the purine moiety but lacks the furan and carboxylic acid groups.
2’-Deoxyguanosine: A purine nucleoside with a similar structure but different functional groups.
Uniqueness
5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid is unique due to its combination of purine and furan rings, along with the carboxylic acid group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[(6-aminopurin-9-yl)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c12-9-8-10(14-4-13-9)16(5-15-8)3-6-1-2-7(19-6)11(17)18/h1-2,4-5H,3H2,(H,17,18)(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMXLNGPBACVOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C=NC3=C(N=CN=C32)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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